molecular formula C15H11N3O2S B12814026 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- CAS No. 136994-98-4

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)-

Cat. No.: B12814026
CAS No.: 136994-98-4
M. Wt: 297.3 g/mol
InChI Key: JPYOBZYHHWLYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H-Thiazolo[3,4-a]benzimidazole derivatives are fused heterocyclic compounds featuring a benzimidazole core fused with a thiazole ring. The compound 1-(3-nitrophenyl)- substitution introduces a meta-nitro group on the phenyl ring, which significantly influences its electronic and steric properties. Key structural features include:

  • Molecular formula: C₁₅H₁₀N₃O₂S (inferred from similar derivatives) .

Properties

CAS No.

136994-98-4

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

1-(3-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C15H11N3O2S/c19-18(20)11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-21-15/h1-8,15H,9H2

InChI Key

JPYOBZYHHWLYHI-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example

A representative synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- is as follows:

Step Reagents & Conditions Description Yield & Purification
1 2-Mercaptobenzimidazole + 3-nitroacetophenone Reflux in acetic acid with sulfuric acid catalyst for 2-3 hours Crude product obtained after solvent removal
2 Purification Chromatography on silica gel or recrystallization from ethanol or suitable solvent Yield typically 60-80%
3 Characterization Confirmed by 1H NMR, 13C NMR, and Mass Spectrometry Purity >95%

This method aligns with the synthesis pathways reported in the literature, where the acid-catalyzed cyclization facilitates the formation of the fused thiazolo-benzimidazole ring system with the 3-nitrophenyl substituent attached at the nitrogen atom of the thiazole ring.

Research Findings and Optimization

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been shown to significantly reduce reaction times from several hours to under 30 minutes while maintaining or improving yields (60-72%) and product purity. This method also reduces solvent use, aligning with green chemistry principles.

  • Effect of Substituents:
    Introduction of electron-withdrawing groups such as nitro at the 3-position of the phenyl ring influences the reaction kinetics and product stability. The nitro group enhances the electrophilicity of the aldehyde or ketone precursor, facilitating the cyclization step.

  • Catalyst and Solvent Variations:
    While sulfuric acid in acetic acid is common, other acidic catalysts and solvents like ethanol or toluene have been explored to optimize yield and selectivity. Solvent-free conditions under microwave irradiation have also been successful.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Reaction Time Yield (%) Purification Notes
Acid-Catalyzed Reflux 2-Mercaptobenzimidazole + 3-nitroacetophenone Acetic acid + H2SO4, reflux 2-3 hours 60-80 Chromatography/Recrystallization Traditional, reliable
Microwave-Assisted One-Pot 1,2-Phenylenediamine + 3-nitrobenzaldehyde + 2-mercaptoacetic acid Solvent-free or minimal solvent, microwave irradiation 10-30 min 60-72 Crystallization Eco-friendly, faster
Halogenated Intermediate Route 1H-benzimidazole-2-thiol + diethyl 2-chloromalonate Reflux in suitable solvent 2-4 hours 70-89 Chromatography Versatile for derivatives

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra typically show characteristic signals for the methylene protons adjacent to sulfur (~4.3 ppm) and aromatic protons (7.2-7.6 ppm). 13C NMR confirms the carbon framework, including signals for the thiazole and benzimidazole carbons.

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the molecular weight of 297.3 g/mol confirm the formation of the target compound. Fragmentation patterns support the fused ring structure and nitrophenyl substitution.

  • Melting Point and Crystallography: Melting points around 140-145 °C are reported, with X-ray crystallography used in some studies to confirm the molecular structure and isomeric purity.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally benign solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

Biological Activities

1H,3H-Thiazolo(3,4-a)benzimidazole derivatives have been studied for their biological activities, including:

  • Antiviral Activity : A study highlighted the compound's effectiveness against HIV-1 by inhibiting viral reverse transcriptase. The structure-activity relationship (SAR) indicated that specific substitutions on the benzene ring could enhance antiviral efficacy .
  • Antimicrobial Properties : Research has demonstrated that thiazolo-benzimidazole derivatives exhibit antimicrobial activity against various bacterial strains. For instance, derivatives showed promising results against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds similar to 1H,3H-thiazolo(3,4-a)benzimidazole have been investigated for their anticancer properties. They are believed to disrupt cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis and Modification

The synthesis of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives typically involves reactions of thiazole and benzimidazole precursors. Various synthetic strategies have been developed to optimize yield and biological activity:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis of thiazolo-benzimidazoles with improved yields compared to traditional methods .
  • Substitution Reactions : Modifying the nitrophenyl group can enhance the compound's bioactivity. For example, substituents can be introduced at different positions on the phenyl ring to evaluate their effects on biological activity .

Case Studies

StudyFocusFindings
Anti-HIV ActivityDemonstrated effective inhibition of HIV reverse transcriptase by modified thiazolo-benzimidazoles.
Antimicrobial ActivityShowed significant antibacterial effects against multiple strains; structure modifications enhanced efficacy.
Anticancer PropertiesInduced apoptosis in cancer cell lines; potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- involves allosteric inhibition of viral reverse transcriptase, which retards viral replication. This mechanism is particularly relevant in its anti-HIV activity, where it binds to a specific site on the reverse transcriptase enzyme, inhibiting its function and preventing the virus from replicating .

Comparison with Similar Compounds

Antitumor Activity

Thiazolo[3,4-a]benzimidazole derivatives exhibit diverse antitumor profiles depending on substituent patterns:

Compound Substituent Activity Profile Key Findings Reference
1-(3-nitrophenyl)- 3-NO₂ on phenyl Not explicitly reported Inferred potential from structural analogs; nitro groups enhance cytotoxicity .
8c Unspecified Broad-spectrum activity IC₅₀: 10⁻⁷–10⁻⁵ M against 60 human tumor cell lines
4a Unspecified Selective CNS cancer activity High selectivity for CNS cell lines
1-(2,6-difluorophenyl)- 2,6-F₂ on phenyl Anti-HIV (not antitumor) Primarily inhibits HIV-1 reverse transcriptase (RT)
  • The meta-nitro group may improve DNA intercalation or enzyme inhibition compared to halogenated variants .

Antiviral Activity

Substituent position and electronic properties critically influence antiviral efficacy:

Compound Substituent Target Virus Activity (IC₅₀ or EC₅₀) Reference
1-(2,6-difluorophenyl)- 2,6-F₂ on phenyl HIV-1 EC₅₀: 0.02–0.5 μM
1-(3-nitrophenyl)- 3-NO₂ on phenyl Not reported Inferred from structural SAR
2,6-dihalophenyl analogs 2,6-Cl₂/Br₂ Enterovirus EC₅₀: <10 μM (anti-enterovirus)
  • Structure-Activity Relationship (SAR) :
    • HIV-1 RT Inhibition : The 2,6-difluorophenyl group optimally fits the hydrophobic pocket of HIV-1 RT, while bulkier substituents (e.g., nitro) may reduce binding .
    • Enterovirus Inhibition : Dihalophenyl analogs show broader antiviral activity, suggesting halogenated groups enhance viral polymerase inhibition .

Enzyme Inhibition and Selectivity

The 3-nitrophenyl group may influence selectivity for enzymes like monoamine oxidase (MAO):

Compound Target Enzyme Activity (IC₅₀) Selectivity Reference
4-(3-nitrophenyl)thiazole MAO-B 0.89 μM >100-fold selective vs. MAO-A
1-(2,6-difluorophenyl)- HIV-1 RT 0.02 μM No MAO inhibition
  • Key Insight : The 3-nitrophenyl moiety enhances MAO-B inhibition, likely due to nitro-group interactions with the enzyme’s flavin cofactor . This contrasts with difluorophenyl derivatives, which prioritize RT inhibition .

Metabolic Stability and Structural Modifications

Replacing sulfur in thiazolo with oxygen (oxazolo) improves metabolic stability:

Compound Type Core Structure Metabolic Stability Key Finding Reference
Thiazolo[3,4-a]benzimidazole Sulfur-containing Moderate Rapid hepatic clearance in vivo
Oxazolo[3,4-a]benzimidazole Oxygen-containing High Improved half-life (t₁/₂: 6.2 h vs. 1.5 h)
  • Implication for 3-Nitrophenyl Derivative : The sulfur-containing core of 1-(3-nitrophenyl)- may limit its metabolic stability compared to oxazolo analogs, though nitro groups could mitigate oxidative degradation .

Substituent Effects on Bioactivity

Substituent Position Electronic Effect Biological Impact Example Compound
3-Nitrophenyl (meta) Strong electron-withdrawing Enhanced MAO-B inhibition; potential cytotoxicity 1-(3-nitrophenyl)-
2,6-Difluorophenyl Moderate electron-withdrawing Optimal HIV-1 RT inhibition TBZ (NSC 625487)
4-Methyl Electron-donating Reduced potency across targets 1-methyl derivative
  • SAR Conclusion : Meta-substituted nitro groups favor enzyme inhibition (e.g., MAO-B), while ortho-dihalo substitution optimizes antiviral activity .

Biological Activity

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(3-nitrophenyl)- is a heterocyclic compound notable for its potential biological activities. This compound features a thiazolo-benzimidazole framework with a nitrophenyl group, which significantly influences its pharmacological properties. The molecular formula of this compound is C15H11N3O2S, and it has garnered attention for its applications in medicinal chemistry.

  • Molecular Formula : C15H11N3O2S
  • Molar Mass : Approximately 297.33 g/mol
  • Density : 1.52 g/cm³
  • Boiling Point : 554.5 °C

Antitumor Activity

Research has demonstrated that derivatives of 1H,3H-thiazolo(3,4-a)benzimidazole exhibit significant antitumor activity. A study tested various derivatives against 60 human tumor cell lines. Notably:

  • Compound 8c showed potent activity across all tested cell lines at concentrations ranging from 10710^{-7} to 10510^{-5} M.
  • Compound 4a exhibited selective activity against CNS cancer cell lines .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Structural studies indicate that certain derivatives are active against the Human Immunodeficiency Virus (HIV). For example:

  • Derivatives like 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting their potential as therapeutic agents in HIV treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated with promising results. Studies indicate that several derivatives demonstrate significant antibacterial activity against various pathogens:

  • The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.220.25μg/mL0.22-0.25\mu g/mL, indicating strong bactericidal effects .

Structure-Activity Relationship (SAR)

The unique structural features of 1H,3H-thiazolo(3,4-a)benzimidazole derivatives contribute to their biological activity:

  • Nitrophenyl Substitution : The presence of the nitrophenyl group enhances the electrophilic character of the molecule, facilitating interactions with biological targets.
  • Thiazole and Benzimidazole Rings : These rings provide a scaffold that supports diverse substitutions which can modulate activity against various biological targets.

Case Studies and Research Findings

StudyFocusKey Findings
Antitumor ActivityCompound 8c showed broad-spectrum antitumor activity across multiple cell lines.
Antiviral ActivityDerivatives were effective as NNRTIs against HIV-1, with specific structural configurations enhancing efficacy.
Antimicrobial ActivitySome derivatives achieved MIC values as low as 0.22μg/mL0.22\mu g/mL, indicating strong antimicrobial potential.

Q & A

Q. What are the optimal synthetic routes for 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, and how do reaction conditions influence yields?

The compound is typically synthesized via a one-pot, three-component reaction involving o-phenylenediamine, 2-mercaptoacetic acid, and aromatic aldehydes. Silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) is an efficient heterogeneous catalyst, offering advantages like recyclability and mild conditions (80–90°C, ethanol solvent) with yields up to 85% . Microwave-assisted synthesis has also been explored to reduce reaction times and improve regioselectivity, particularly for derivatives with electron-withdrawing substituents like nitro groups .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming regiochemistry and detecting intramolecular hydrogen bonds (e.g., between fluorine atoms and methylene protons in fluorophenyl derivatives) .
  • X-ray diffraction : Reveals solid-state conformation, such as the "butterfly-like" geometry of the thiazolobenzimidazole core and orthogonal orientation of the 3-nitrophenyl group, critical for RT inhibition .
  • LC-MS/HPLC : Used to verify purity (>95%) and monitor stability under physiological conditions .

Q. What in vitro assays are used to evaluate anti-HIV activity?

  • HIV-1 RT inhibition assays : Measure IC₅₀ values via enzymatic inhibition of reverse transcriptase activity .
  • Cytopathic effect (CPE) assays : Quantify protection of CEM cells from HIV-induced cell death, with EC₅₀ values <1 μM reported for active derivatives .

Advanced Research Questions

Q. How do substituent position and electronic effects (e.g., nitro vs. fluoro groups) modulate anti-HIV activity?

Key SAR Findings :

Substituent PositionActivity TrendMechanism Insight
3-Nitrophenyl (meta)ModerateEnhanced π-stacking in RT’s hydrophobic pocket but increased metabolic instability .
2,6-DifluorophenylHigh (EC₅₀ = 0.02 μM)Fluorine atoms form intramolecular H-bonds, stabilizing the bioactive conformation .
Methodology : Molecular docking (e.g., PDB: 1RT2) and free-energy perturbation (FEP) simulations validate steric/electronic complementarity with NNRTI binding pockets .

Q. What strategies address resistance mutations (e.g., K103N, Y181C) in HIV-1 RT?

  • Dual-target inhibitors : Incorporate coumarin or pyrazole moieties to target allosteric and active sites .
  • Flexible substituents : 3-Nitrophenyl derivatives show partial activity against K103N mutants due to adaptive binding via nitro group repositioning .

Q. How does stereochemistry influence antiviral potency?

The R-enantiomer of 1-(2,6-difluorophenyl)-TBZ exhibits 10-fold higher activity than the S-enantiomer (EC₅₀ = 0.02 μM vs. 0.2 μM). Chiral resolution via lanthanide shift reagents and enantioselective synthesis (e.g., Sharpless epoxidation) are used to isolate active isomers .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Oxidative degradation : The thiazole ring is susceptible to oxidation (e.g., H₂O₂) forming sulfoxide byproducts, reducing RT affinity .
  • Hydrolytic stability : The benzimidazole core remains intact at pH 7.4 but degrades in acidic environments (pH <3), necessitating prodrug strategies for oral bioavailability .

Data Contradictions and Resolution

Q. Why do some derivatives with bulky substituents show reduced activity despite favorable in silico docking scores?

Contradiction : Molecular modeling predicts activity for 4-trifluoromethylphenyl derivatives, but in vitro assays show low potency. Resolution : Steric clashes in the RT pocket (e.g., with residue Tyr188) were confirmed via mutagenesis studies and 3D-QSAR models .

Q. How do conflicting reports on nitro group effects (activation vs. toxicity) inform lead optimization?

While 3-nitro derivatives exhibit moderate RT inhibition, they show higher cytotoxicity (CC₅₀ = 50 μM) compared to fluoro analogs (CC₅₀ >100 μM). Mitigation strategies include isosteric replacement (e.g., cyano groups) or prodrug masking .

Methodological Recommendations

Q. Best practices for SAR studies :

  • Combine parallel synthesis (e.g., Ugi reaction) with high-throughput screening to rapidly explore substituent effects .
  • Use synchrotron radiation for high-resolution crystallography to resolve conformational dynamics in RT-bound states .

Q. Addressing solubility challenges :

  • Nanoparticle formulations : PEGylated liposomes improve aqueous solubility of 3-nitrophenyl derivatives by 20-fold .
  • Salt formation : Hydrochloride salts of benzimidazole derivatives enhance stability in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.